molecular formula C9H12FNO2 B12842572 (1R)-2-amino-1-(2-fluoro-5-methoxyphenyl)ethanol

(1R)-2-amino-1-(2-fluoro-5-methoxyphenyl)ethanol

Katalognummer: B12842572
Molekulargewicht: 185.20 g/mol
InChI-Schlüssel: FOSYAOQABKHNDO-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-2-amino-1-(2-fluoro-5-methoxyphenyl)ethanol is a chiral compound with a specific stereochemistry at the first carbon atom This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(2-fluoro-5-methoxyphenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The hydroxyl group is then converted to an amino group through a series of reactions involving reagents such as ammonia or amines.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer using chiral catalysts or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-2-amino-1-(2-fluoro-5-methoxyphenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium fluoride are used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

(1R)-2-amino-1-(2-fluoro-5-methoxyphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R)-2-amino-1-(2-fluoro-5-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S)-2-amino-1-(2-fluoro-5-methoxyphenyl)ethanol: The enantiomer of the compound with opposite stereochemistry.

    2-amino-1-(2-fluoro-5-methoxyphenyl)ethanol: The racemic mixture containing both (1R) and (1S) enantiomers.

    2-amino-1-(2-chloro-5-methoxyphenyl)ethanol: A similar compound with a chloro substituent instead of fluoro.

Uniqueness

(1R)-2-amino-1-(2-fluoro-5-methoxyphenyl)ethanol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. The presence of the fluoro group also imparts distinct chemical properties, such as increased stability and altered reactivity.

Eigenschaften

Molekularformel

C9H12FNO2

Molekulargewicht

185.20 g/mol

IUPAC-Name

(1R)-2-amino-1-(2-fluoro-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI-Schlüssel

FOSYAOQABKHNDO-VIFPVBQESA-N

Isomerische SMILES

COC1=CC(=C(C=C1)F)[C@H](CN)O

Kanonische SMILES

COC1=CC(=C(C=C1)F)C(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.